molecular formula C10H10N2O B14814063 3-Cyclopropoxy-4-methylpicolinonitrile

3-Cyclopropoxy-4-methylpicolinonitrile

Cat. No.: B14814063
M. Wt: 174.20 g/mol
InChI Key: LDEMMXOQFBWYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-methylpicolinonitrile is an organic compound with the molecular formula C10H10N2O It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 3-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methylpicolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to the desired picolinonitrile derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted picolinonitriles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-4-methylpicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Cyclopropoxy-5-methylpicolinonitrile
  • 3-Hydroxy-4-phenylpicolinonitrile

Uniqueness

3-Cyclopropoxy-4-methylpicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-7-4-5-12-9(6-11)10(7)13-8-2-3-8/h4-5,8H,2-3H2,1H3

InChI Key

LDEMMXOQFBWYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.